N-(azetidin-3-yl)benzenesulfonamide, trifluoroacetic acid
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Overview
Description
N-(azetidin-3-yl)benzenesulfonamide, trifluoroacetic acid is a compound that combines the structural features of azetidine, benzenesulfonamide, and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. Benzenesulfonamides are aromatic sulfonamides with various applications in medicinal chemistry. Trifluoroacetic acid is a strong organic acid commonly used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)benzenesulfonamide typically involves the reaction of azetidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt.
Industrial Production Methods
Industrial production of N-(azetidin-3-yl)benzenesulfonamide, trifluoroacetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction control ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azetidinones
Reduction: Amines
Substitution: Substituted benzenesulfonamides
Scientific Research Applications
N-(azetidin-3-yl)benzenesulfonamide, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzenesulfonamide moiety can enhance binding affinity and specificity. The trifluoroacetic acid component can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(azetidin-3-yl)ethane-1-sulfonamide
- N-(azetidin-3-yl)methanesulfonamide
- N-(azetidin-3-yl)propane-1-sulfonamide
Uniqueness
N-(azetidin-3-yl)benzenesulfonamide, trifluoroacetic acid is unique due to the combination of the azetidine ring, benzenesulfonamide moiety, and trifluoroacetic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2375268-66-7 |
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Molecular Formula |
C11H13F3N2O4S |
Molecular Weight |
326.29 g/mol |
IUPAC Name |
N-(azetidin-3-yl)benzenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O2S.C2HF3O2/c12-14(13,11-8-6-10-7-8)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,8,10-11H,6-7H2;(H,6,7) |
InChI Key |
FIIUATPJGGTAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NS(=O)(=O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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